Nacartocin
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Overview
Description
Nacartocin is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nacartocin involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Chemical Reduction: This method involves the reduction of precursor compounds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Thermal Decomposition: This technique involves heating the precursor compounds to high temperatures to induce decomposition and form this compound.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction process, resulting in faster synthesis and higher yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Nacartocin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Nacartocin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of nacartocin involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover even more applications and benefits of this fascinating compound.
Properties
CAS No. |
77727-10-7 |
---|---|
Molecular Formula |
C46H71N11O11S |
Molecular Weight |
986.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4S,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-ethylphenyl)methyl]-6,9,12,15,18-pentaoxo-1-thia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H71N11O11S/c1-6-26(5)39-45(67)52-29(14-15-35(47)58)41(63)54-33(23-36(48)59)42(64)53-30(16-19-69-20-17-38(61)51-32(43(65)56-39)22-28-12-10-27(7-2)11-13-28)46(68)57-18-8-9-34(57)44(66)55-31(21-25(3)4)40(62)50-24-37(49)60/h10-13,25-26,29-34,39H,6-9,14-24H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,67)(H,53,64)(H,54,63)(H,55,66)(H,56,65)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |
InChI Key |
JPYLEKXLHLKVBI-IHJZLXGESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCSCCC(=O)N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC |
SMILES |
CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |
sequence |
XIQNXPLG |
Synonyms |
2-(4-Et-Phe)-deamino-6-carbaoxytocin nacartocin nacartocin, (D-Phe)-isomer oxytocin, (4-Et-Phe)(2)-deamino-6-carba- oxytocin, (4-ethylphenylalanine)(2)-deamino-6-carba- |
Origin of Product |
United States |
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